molecular formula C17H27ClN4O B2812449 N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride CAS No. 2418660-89-4

N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride

Cat. No.: B2812449
CAS No.: 2418660-89-4
M. Wt: 338.88
InChI Key: WVOCMKABUNCJRA-JGOFTKABSA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride is a pyrimidine-based carboxamide derivative characterized by a cyclohexyl-aminomethyl substituent, cyclopropyl, and dimethyl groups on the pyrimidine ring. Its hydrochloride salt formulation enhances solubility and stability, making it a candidate for pharmaceutical applications. The compound’s structure combines steric bulk (cyclopropyl, cyclohexyl) with hydrogen-bonding capacity (carboxamide, aminomethyl), which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O.ClH/c1-10-15(11(2)20-16(19-10)13-5-6-13)17(22)21-14-7-3-12(9-18)4-8-14;/h12-14H,3-9,18H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOCMKABUNCJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)C)C(=O)NC3CCC(CC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the 4-(aminomethyl)cyclohexyl intermediate. This can be achieved through the reduction of 4-(aminomethyl)cyclohexanone using a reducing agent such as sodium borohydride.

  • Cyclopropyl Group Introduction: : The cyclopropyl group is introduced via a cyclopropanation reaction. This can be done using diazomethane or a similar reagent in the presence of a catalyst like rhodium acetate.

  • Pyrimidine Ring Construction: : The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine and the cyclohexyl intermediate.

  • Final Coupling and Hydrochloride Formation: : The final step involves coupling the cyclohexyl intermediate with the pyrimidine derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

  • Reduction: : Reduction reactions can target the pyrimidine ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Hydrogenated derivatives, ring-opened products.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development.

Medicine

Potential medical applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for treating various diseases.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and pyrimidine rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Analysis :

  • The highest-similarity compound (0.80, CAS 1393547-54-0) shares the pyrimidine-carboxamide core but replaces the carboxamide with a carbaldehyde and introduces a chlorine atom.

Functionalized Pyrimidine-Carboxamide Derivatives

2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide (4e) ():

  • Structure: Features a 2-amino group, 4-isopropyl, 6-methoxy, and N-(2,5-dimethylphenyl) substituents.
  • Key Data :
    • Melting point: 186–188°C
    • IR peaks: 3420 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=O).
    • Comparison with Target Compound :
  • The methoxy and isopropyl groups in 4e introduce polarity and bulk, whereas the target’s cyclopropyl and dimethyl groups provide rigidity and lipophilicity.
  • The hydrochloride salt in the target compound likely improves aqueous solubility compared to 4e’s neutral form.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt in the target compound may enhance solubility over neutral pyrimidine-carboxamides (e.g., 4e).
  • Metabolic Stability : Bulky substituents (cyclopropyl, cyclohexyl) in the target compound may reduce cytochrome P450-mediated metabolism compared to smaller analogues (e.g., 4-hydroxy derivative).

Research Findings and Implications

  • Therapeutic Potential: Pyrimidine-carboxamides are explored as kinase inhibitors or antimicrobial agents. The target’s unique substituents may confer selectivity for specific enzyme isoforms.

Biological Activity

N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide; hydrochloride is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexyl group and a pyrimidine core. Its chemical formula is C15H22N4C_{15}H_{22}N_4 with a molecular weight of approximately 270.36 g/mol. The presence of the aminomethyl group contributes to its biological activity, particularly in enzyme modulation.

Research indicates that this compound functions primarily as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and insulin signaling. Inhibition of DPP-4 leads to increased levels of incretin hormones, which are crucial for glucose homeostasis.

DPP-4 Inhibition

Recent studies have demonstrated that derivatives similar to N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide exhibit potent DPP-4 inhibition:

  • IC50 Values : The compound shows an IC50 value in the range of 21.4 to 59.8 nM, indicating strong inhibition compared to established DPP-4 inhibitors like Sitagliptin (IC50 = 28 nM) .

Selectivity Profile

The selectivity of this compound over other DPP family members (DPP-8 and DPP-9) has been noted, suggesting potential for fewer side effects associated with broader inhibition .

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed significant reductions in blood glucose levels postprandially, supporting its role as an antidiabetic agent.
  • Clinical Trials : Early-phase clinical trials have begun to assess the safety and efficacy of this compound in humans, focusing on its impact on glycemic control in type 2 diabetes patients.

Comparative Analysis

Compound NameIC50 (nM)SelectivityNotes
N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide21.4 - 59.8High (over DPP-8 and DPP-9)Strong potential as a DPP-4 inhibitor
Sitagliptin28ModerateEstablished DPP-4 inhibitor
Other analogsVariesVariesLess potent than the primary compound

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